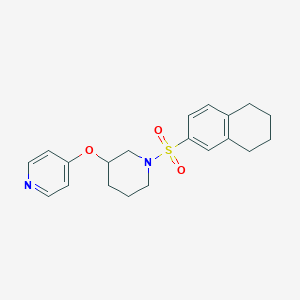
4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule. It has been studied in the context of its interaction with human cellular retinol binding protein 1 . This protein is the primary transporter of all-trans-retinol (atROL) in the eye, and its inhibition has recently been shown to protect mouse retinas from light-induced retinal damage .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The tetrahydronaphthalen-2-yl group is a key part of the molecule .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research indicates that compounds featuring the tetrahydropyridine moiety, similar to the structure , have been investigated for their anticancer properties. One study synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines to explore their anticancer activities. These compounds were found to exhibit moderate cytotoxicity against breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Redda & Gangapuram, 2007). Another study focused on aromatic sulfonamides containing condensed piperidine moieties, demonstrating their ability to induce oxidative stress and exert cytotoxic effects in various cancer cell lines, including leukemia and melanoma (Madácsi et al., 2013).
Herbicidal Activity
Compounds structurally related to "4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine" have also been synthesized for their herbicidal activity. Specifically, derivatives of N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide, including those with tetrahydronaphthalene-2-sulfonamide structures, were synthesized to assess their herbicidal effectiveness. The (S)-isomers of these compounds were identified as the active forms, indicating the importance of stereochemistry in their herbicidal function (Hosokawa et al., 2001).
Antibacterial Applications
Some newly synthesized tetracyclic quinolone antibacterials, structurally similar to the compound , showed potent activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents. These findings suggest that modifications on the piperazinyl nitrogen atom, such as those in the proposed structure, could influence antibacterial activity (Taguchi et al., 1992).
Wirkmechanismus
The mechanism of action of “4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is related to its interaction with cellular retinol-binding protein 1 (CRBP1). It acts as a nonretinoid inhibitor of CRBP1, which is significant because inhibition of CRBP1 has been shown to protect mouse retinas from light-induced retinal damage .
Zukünftige Richtungen
The future directions for research on “4-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” could involve further exploration of its interactions with CRBP1 and potential applications in protecting the retina from light-induced damage . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-26(24,20-8-7-16-4-1-2-5-17(16)14-20)22-13-3-6-19(15-22)25-18-9-11-21-12-10-18/h7-12,14,19H,1-6,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRBKMBXKMDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

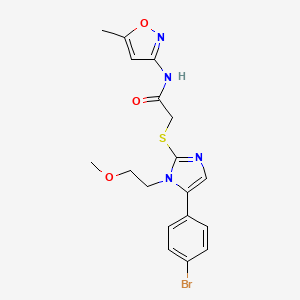

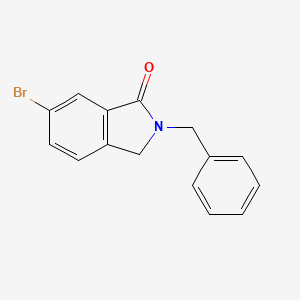


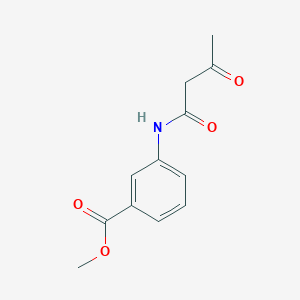



![N-(3-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941848.png)
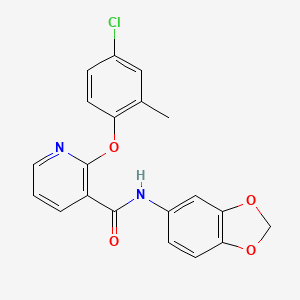

![4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2941855.png)
